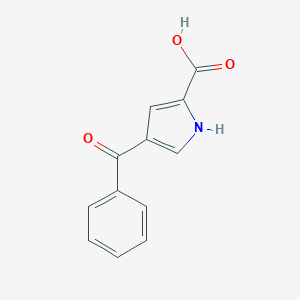

4-benzoyl-1H-pyrrole-2-carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOGOXQEINPQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376962 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15372-84-6 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Spectroscopic Approach to the Structural Elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of techniques. It details a systematic, self-validating workflow that integrates high-resolution mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice is explained, emphasizing a logical progression from molecular formula determination to the definitive assembly of the molecular architecture. This guide serves as both a practical protocol and an educational resource for applying modern analytical techniques to the characterization of complex heterocyclic compounds.

Introduction: The Rationale for Rigorous Elucidation

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] 4-benzoyl-1H-pyrrole-2-carboxylic acid (C₁₂H₉NO₃) represents a key synthetic intermediate, combining the functionalities of a heteroaromatic ring, a carboxylic acid, and a benzoyl ketone. The precise arrangement of these groups is critical to its chemical reactivity and potential biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for its use in drug discovery and development.

This guide outlines a holistic and logical workflow for confirming the identity and connectivity of this molecule, ensuring the highest degree of scientific integrity. The strategy is built upon a foundation of complementary analytical techniques, where each method provides a unique piece of the structural puzzle, culminating in a single, coherent solution.[3][4]

Foundational Analysis: Molecular Formula Determination

Before the atomic connectivity can be determined, the elemental composition must be established with certainty. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.[3]

Technique: High-Resolution Mass Spectrometry (HRMS)

Causality: Unlike low-resolution mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula that matches the experimental mass, thereby providing the molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the time-of-flight (TOF) mass analyzer using a known standard to ensure high mass accuracy (<5 ppm).

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to ensure the generation of a molecular ion. For this molecule, the carboxylic acid makes negative ion mode ([M-H]⁻) particularly effective.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Presentation & Interpretation

The primary output is an accurate mass measurement of the molecular ion. From the proposed formula C₁₂H₉NO₃, the expected masses can be calculated.

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₂H₉NO₃ | Proposed elemental composition. |

| Calculated Exact Mass | 215.05824 | The theoretical exact mass of the neutral molecule. |

| Expected Ion (Negative) | [M-H]⁻ | C₁₂H₈NO₃⁻ |

| Expected m/z (Negative) | 214.05132 | The ion that should be observed in negative ESI mode. |

| Expected Ion (Positive) | [M+H]⁺ | C₁₂H₁₀NO₃⁺ |

| Expected m/z (Positive) | 216.06552 | The ion that should be observed in positive ESI mode. |

| Index of Hydrogen Deficiency (IHD) | 9 | Calculated as C - H/2 - X/2 + N/2 + 1. A value of 9 indicates a high degree of unsaturation (rings and/or π-bonds), consistent with a benzoyl-substituted pyrrole structure. |

A measured m/z value within 5 ppm of the expected value confirms the molecular formula.

Functional Group Identification: Spectroscopic Screening

With the molecular formula confirmed, the next logical step is to identify the functional groups present. This is efficiently achieved using infrared and UV-Visible spectroscopy.

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups possess characteristic absorption bands, making it an excellent tool for rapid functional group identification.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The presence of the pyrrole, carboxylic acid, and benzoyl ketone moieties gives rise to a highly characteristic IR spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode & Rationale |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H stretch. The broadness is a hallmark of hydrogen-bonded dimers in the solid state.[5] |

| Pyrrole N-H | ~3400 - 3200 | N-H stretch. Typically sharper than the O-H band. |

| Aromatic C-H | ~3100 - 3000 | C-H stretch from both the pyrrole and benzene rings. |

| Benzoyl C=O | ~1660 - 1640 | Ketone C=O stretch. Conjugation with the pyrrole ring lowers the frequency from a typical aryl ketone (~1690 cm⁻¹). |

| Carboxylic Acid C=O | ~1710 - 1680 | Carboxyl C=O stretch. Also lowered by conjugation and affected by hydrogen bonding. |

| Aromatic C=C | ~1600, 1580, 1450 | C=C skeletal vibrations within the aromatic rings. |

Technique: Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures electronic transitions within a molecule. It is particularly sensitive to conjugated systems. The extensive π-system of 4-benzoyl-1H-pyrrole-2-carboxylic acid is expected to produce strong absorptions.[6]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a UV-transparent solvent such as methanol or ethanol.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm using a matched solvent blank.

Expected Data & Interpretation

The spectrum is expected to show strong absorbance maxima (λ_max) corresponding to π→π* transitions within the highly conjugated benzoyl-pyrrole system. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be visible.[6] The high degree of conjugation is predicted to shift the primary π→π* absorption to well above 250 nm.

Structural Assembly: The NMR Master Plan

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule.[7] For this analysis, a high-field spectrometer (≥400 MHz) is recommended.

Experimental Protocol: NMR Sample Preparation

-

Solvent Choice: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar, acidic compound and its high boiling point allows for heating if necessary. Crucially, it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O or CD₃OD.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

-

Experiments: Acquire the following spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

1D NMR: Atom and Environment Counting

The proton NMR spectrum provides the first detailed look at the molecular framework.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | > 12.0 | broad singlet | 1H | Highly deshielded acidic proton, exchangeable.[5] |

| N-H | ~11.5 - 12.0 | broad singlet | 1H | Deshielded heteroaromatic amine proton, exchangeable. |

| H-7', H-11' (ortho) | ~7.7 - 7.8 | doublet or multiplet | 2H | Deshielded by the adjacent C=O group and aromatic ring current. |

| H-8', H-10' (meta) | ~7.5 - 7.6 | triplet or multiplet | 2H | Standard aromatic region. |

| H-9' (para) | ~7.6 - 7.7 | triplet or multiplet | 1H | Standard aromatic region. |

| H-5 | ~7.2 - 7.3 | doublet | 1H | Pyrrole proton adjacent to the benzoyl group. |

| H-3 | ~7.0 - 7.1 | doublet | 1H | Pyrrole proton adjacent to the carboxylic acid. |

The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C-6 (Benzoyl C=O) | ~185 - 195 | Ketone carbonyl carbon, highly deshielded. |

| C-2 (Carboxyl C=O) | ~160 - 165 | Carboxylic acid carbonyl carbon.[5] |

| C-7' (ipso-Benzoyl) | ~135 - 140 | Aromatic quaternary carbon attached to the ketone. |

| C-4, C-5, Aromatic CHs | ~115 - 135 | Region for sp² carbons of the pyrrole and benzene rings. |

| C-2 (ipso-Carboxyl) | ~125 - 130 | Pyrrole quaternary carbon attached to the carboxyl group. |

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for assembling the fragments identified in the 1D spectra into the final structure.

Caption: Logical workflow for structure elucidation using 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).

-

Expected Correlations: Correlations between H-7'/H-8', H-8'/H-9', H-9'/H-10', and H-10'/H-11' will confirm the monosubstituted benzene ring. A weak correlation between H-3 and H-5 across the pyrrole ring may also be observed.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.

-

Utility: It provides an unambiguous assignment of all protonated carbon signals in the ¹³C spectrum. For example, the proton at δ ~7.2 ppm (H-5) will show a cross-peak to its attached carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of isolated spin systems and quaternary carbons.[8]

The following long-range correlations are critical for confirming the 4-benzoyl-1H-pyrrole-2-carboxylic acid structure.

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

-

Connecting the Carboxylic Acid: The proton at H-3 should show a 3-bond correlation to the quaternary carbon C-5 and a crucial 2-bond correlation to the carboxylic acid carbonyl carbon (C-2, δ ~160-165 ppm).

-

Connecting the Benzoyl Group: The proton at H-5 should show a 3-bond correlation to the quaternary carbon C-3 and a key 3-bond correlation to the benzoyl carbonyl carbon (C-6, δ ~185-195 ppm).

-

Orienting the Benzoyl Group: The ortho-protons of the benzene ring (H-7'/H-11') must show a 2-bond correlation to the benzoyl carbonyl carbon (C-6).

-

Confirming Pyrrole Substitution: The N-H proton should show 2-bond correlations to both C-2 and C-5, confirming its position between these two substituted carbons.

Final Confirmation via Fragmentation

As a final layer of validation, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which should be consistent with the proposed structure.

Technique: Tandem Mass Spectrometry (MS/MS)

Causality: In MS/MS, the isolated molecular ion is subjected to fragmentation (e.g., via collision-induced dissociation, CID). The resulting fragment ions are characteristic of the molecule's structure, providing evidence that corroborates the NMR data.[3]

Fragmentation Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jchps.com [jchps.com]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling Therapeutic Targets for 4-Benzoyl-1H-pyrrole-2-carboxylic Acid: A Strategic Framework for Discovery and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs, including notable agents with antitumor and protein kinase inhibiting activities.[1] The compound 4-benzoyl-1H-pyrrole-2-carboxylic acid, while possessing this promising backbone, remains largely uncharacterized in the biological landscape. Its unique structure—featuring a hydrogen-bonding pyrrole ring, an anionic carboxylic acid, and a bulky, hydrophobic benzoyl group—suggests a high potential for specific, high-affinity interactions with biological macromolecules.

This guide moves beyond standard protocols to provide a strategic, rationale-driven framework for the de novo identification and validation of its therapeutic targets. As your Senior Application Scientist, I will articulate the causality behind each experimental choice, presenting a self-validating workflow from initial hypothesis to cellular confirmation.

Part 1: Structural Rationale and Hypothesis Generation

Before initiating any experimental work, a thorough analysis of the molecule's chemical architecture provides critical clues to its potential mechanism of action.

-

The Pyrrole-2-Carboxylate Moiety: This core is a known pharmacophore. For instance, pyrrole-2-carboxylic acid itself is a selective inhibitor of proline racemase, a validated target in the parasite Trypanosoma cruzi.[2][3][4] Derivatives have also shown potent antibacterial activity by targeting enzymes like DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6] This suggests that our initial target search should include enzymes, particularly those in pathogens.

-

The 4-Benzoyl Group: This substituent dramatically alters the molecule's properties compared to its simple pyrrole-2-carboxylic acid parent. The phenyl ring introduces potential for π-π stacking and hydrophobic interactions, while the ketone's carbonyl oxygen can act as a hydrogen bond acceptor. This suggests that the compound may bind to deep, well-defined pockets, such as the ATP-binding sites of kinases or the active sites of various metabolic enzymes.

Based on this analysis, we can hypothesize that 4-benzoyl-1H-pyrrole-2-carboxylic acid is likely to target proteins that possess a binding site capable of accommodating both anionic and large hydrophobic groups.

Part 2: The Target Identification and Validation Cascade

We will employ a multi-pronged approach, beginning with broad, computational screening and progressively narrowing the candidates through rigorous experimental validation.[7] This cascade ensures that resources are focused on the most promising hypotheses.

In-Silico Target Fishing: Casting a Wide Net

Computational or in silico methods offer a rapid and cost-effective strategy to generate an initial list of putative targets by leveraging vast biological and chemical databases.[8][9] This approach reverses the typical drug discovery paradigm; instead of screening compounds against a target, we screen our compound against a database of targets.[9][10]

Core Methodologies:

-

Ligand-Based (Chemical Similarity): This method operates on the principle that structurally similar molecules often share biological targets.[8] Algorithms compare the 2D or 3D features of our query compound to libraries of molecules with known targets.

-

Structure-Based (Reverse Docking): This technique computationally "docks" the 3D conformation of 4-benzoyl-1H-pyrrole-2-carboxylic acid into the binding sites of thousands of protein crystal structures.[8][10] Each interaction is scored to predict binding affinity, identifying targets with the most favorable predicted energies.

Experimental Protocol: In-Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of 4-benzoyl-1H-pyrrole-2-carboxylic acid and perform energy minimization using computational chemistry software.

-

Ligand-Based Screening: Submit the compound's structure (e.g., as a SMILES string) to web servers like SwissTargetPrediction or TargetNet to generate a probability-ranked list of potential target classes.

-

Structure-Based Screening: Perform reverse docking using a platform like VLife Sciences or Creative Biolabs' virtual screening services against a comprehensive library of protein structures (e.g., the Protein Data Bank).[9][11]

-

Target Prioritization: Consolidate the results from both methods. Prioritize targets that appear in multiple screens and are known to be therapeutically relevant to a disease of interest.

Biophysical Validation: Confirming the Physical Interaction

In silico predictions are hypotheses that require experimental verification.[12] The first step is to confirm a direct, physical interaction between the compound and the high-priority protein targets identified computationally.

Experimental Protocol: Recombinant Protein-Ligand Binding Assays

-

Protein Expression and Purification:

-

Sub-clone the gene for the putative target protein into an appropriate expression vector (e.g., pET-28a for E. coli expression).

-

Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the protein to >95% homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

-

Binding Affinity Determination: Choose at least two of the following orthogonal methods to robustly quantify the interaction.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction in a single, label-free experiment.

-

Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow solutions of 4-benzoyl-1H-pyrrole-2-carboxylic acid over the surface. This measures real-time binding and dissociation, providing kinetic constants (kon, koff) in addition to the Kd.

-

Microscale Thermophoresis (MST): Label the target protein with a fluorophore. The movement of the protein through a microscopic temperature gradient changes upon ligand binding. This change is measured and used to determine the Kd.

-

Data Presentation: Summary of Biophysical Binding Data

| Putative Target | Method | Dissociation Constant (Kd) |

| Target Protein A | ITC | 5.1 µM |

| Target Protein A | SPR | 4.8 µM |

| Target Protein B | ITC | No binding detected |

| Target Protein C | MST | 23.7 µM |

Cellular Target Engagement: Verifying the Interaction in a Biological Context

Confirming that the compound binds to its target within the complex environment of a cell is a critical validation step.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture cells known to express the target protein. Treat the cells with 4-benzoyl-1H-pyrrole-2-carboxylic acid or a vehicle control for a defined period.

-

Thermal Challenge: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

-

Fractionation: Centrifuge the heated lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.

-

Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

Caption: A streamlined workflow for assessing cellular target engagement using CETSA.

Part 3: Functional Consequence and Pathway Elucidation

With a validated target in hand, the final step is to demonstrate that the binding event leads to a functional modulation of the protein and its associated signaling pathway.

-

If the target is an enzyme: Perform an enzyme activity assay (e.g., spectrophotometric, fluorometric) with increasing concentrations of the compound to determine its half-maximal inhibitory concentration (IC50).

-

If the target is a receptor: Conduct downstream signaling assays, such as measuring second messenger levels (e.g., cAMP) or reporter gene activation.

-

If the target is a transcription factor: Use quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression of its known target genes.

Understanding the broader pathway is essential for predicting the compound's ultimate physiological effect.

Mandatory Visualization: Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a key kinase by the compound disrupts a pro-proliferative pathway.

Conclusion and Forward Outlook

This guide provides a robust, multi-layered strategy for elucidating the therapeutic targets of 4-benzoyl-1H-pyrrole-2-carboxylic acid. By systematically progressing from broad computational hypotheses to specific biophysical, cellular, and functional validations, researchers can build a compelling, data-driven narrative around the compound's mechanism of action. The identification of a validated target is the pivotal first step toward optimizing this promising scaffold into a next-generation therapeutic agent.

References

- 1. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. agscientific.com [agscientific.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. Recent Advances in In Silico Target Fishing [mdpi.com]

- 11. vlifesciences.com [vlifesciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of Benzoylpyrrole Derivatives

Introduction: The Versatile Benzoylpyrrole Scaffold

Benzoylpyrrole derivatives represent a significant class of bioactive molecules with diverse applications in agriculture and beyond. Arising from the structural framework of natural compounds, these synthetic molecules have been successfully developed as potent insecticides, acaricides, and fungicides. Their efficacy stems from their ability to disrupt fundamental biological processes in target organisms. This guide provides a detailed exploration of the core mechanisms of action of prominent benzoylpyrrole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the distinct pathways targeted by insecticidal and fungicidal analogs, the structural features governing their activity, the development of resistance, and the key experimental protocols for their investigation.

Part 1: Insecticidal and Acaricidal Benzoylpyrrole Derivatives: Disrupting the Cellular Powerhouse

The primary mode of action for insecticidal and acaricidal benzoylpyrrole derivatives is the disruption of mitochondrial function, leading to a catastrophic failure of cellular energy production. This is achieved through two principal mechanisms: the uncoupling of oxidative phosphorylation and the direct inhibition of the electron transport chain (ETC).

Uncoupling of Oxidative Phosphorylation: The Case of Chlorfenapyr

Chlorfenapyr is a broad-spectrum insecticide and acaricide that functions as a pro-insecticide, meaning it is converted into its biologically active form within the target pest.[1][2][3]

Metabolic Activation:

The journey of chlorfenapyr to its toxic endpoint begins with its metabolic activation by cytochrome P450 monooxygenases within the insect.[2][4] This enzymatic process removes the N-ethoxymethyl group, yielding the active metabolite, tralopyril ( CL 303268 ).[2][5][6] This activation is a critical step, as chlorfenapyr itself does not possess the necessary chemical properties to exert its toxic effect.[1]

Figure 1: Metabolic activation of chlorfenapyr.

Mechanism of Uncoupling:

Tralopyril is a classic protonophore, a lipophilic weak acid that disrupts the proton gradient across the inner mitochondrial membrane.[3][7] The inner mitochondrial membrane is normally impermeable to protons, and the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This creates a proton motive force (PMF), which is composed of both a pH gradient and a membrane potential. The energy stored in this gradient is harnessed by ATP synthase to produce ATP from ADP and inorganic phosphate.

Tralopyril, with its acidic N-H proton and lipophilic nature, can readily diffuse across the inner mitochondrial membrane in its protonated state.[1] In the alkaline environment of the mitochondrial matrix, it deprotonates. The resulting anion is stabilized by delocalization of the negative charge, allowing it to translocate back across the membrane into the intermembrane space, driven by the membrane potential.[7] In the acidic intermembrane space, it becomes protonated again, completing the futile cycle of proton transport. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The electron transport chain continues to operate, and oxygen is consumed, but the energy is released as heat instead of being used to generate ATP.[2][3] This leads to cellular energy depletion, metabolic distress, and ultimately, cell death.[1][5]

Figure 2: Uncoupling of oxidative phosphorylation by tralopyril.

Inhibition of the Electron Transport Chain: The Case of Fenpyroximate

Fenpyroximate, a pyrazole acaricide, also targets the mitochondria, but through a different mechanism: direct inhibition of the electron transport chain. It is classified as a Mitochondrial Electron Transport Inhibitor (METI).[8]

Targeting Complex I:

Fenpyroximate specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[8] By binding to Complex I, it blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone). This blockage halts the entire electron transport process, preventing the pumping of protons and the generation of the proton motive force. Consequently, ATP synthesis ceases, leading to a rapid depletion of cellular energy and death of the organism.[8]

Part 2: Fungicidal Benzoylpyrrole Derivatives: A Different Mode of Action

In contrast to their insecticidal counterparts, fungicidal benzoylpyrrole derivatives, such as fenpiclonil and fludioxonil, do not primarily target mitochondrial respiration. Instead, they disrupt other essential cellular processes, including signal transduction and glucose metabolism.[9][10][11][12]

Disruption of the High Osmolarity Glycerol (HOG) Pathway:

Fenpiclonil and fludioxonil are known to interfere with a MAP kinase signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway.[11][13][14] This pathway is crucial for fungi to adapt to osmotic stress. It is believed that these fungicides hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol.[11] This disrupts the osmotic balance of the fungal cells, causing them to swell and eventually burst.[14]

Inhibition of Glucose Phosphorylation:

Evidence also suggests that fenpiclonil inhibits the transport-associated phosphorylation of glucose.[9][10][12][15] This disruption of glucose metabolism further contributes to the fungicidal effect by depriving the fungus of a key energy source and essential metabolic intermediates.[10]

Figure 3: Fungicidal mechanism of action of phenylpyrroles.

Part 3: Structure-Activity Relationships (SAR) and QSAR

The biological activity of benzoylpyrrole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[16]

For mitochondrial uncouplers like the active metabolite of chlorfenapyr, two key physicochemical properties are paramount:

-

Lipophilicity: The compound must be sufficiently lipophilic to readily partition into and traverse the lipid bilayer of the inner mitochondrial membrane. This is often quantified by the octanol-water partition coefficient (log P).[14]

-

Acidity (pKa): The presence of an ionizable proton (in the case of tralopyril, the N-H proton of the pyrrole ring) with a suitable pKa is essential for the molecule to act as a protonophore. The pKa should be in a range that allows for both protonation in the intermembrane space and deprotonation in the matrix.[7]

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these and other molecular descriptors with the uncoupling activity.[16][17][18][19] Such models are invaluable tools in the rational design of new, more effective derivatives.[16][20][21]

Part 4: Mechanisms of Resistance

The widespread use of benzoylpyrrole derivatives has inevitably led to the evolution of resistance in target populations. The primary mechanism of resistance is enhanced metabolic detoxification, mediated by two major enzyme families:

-

Cytochrome P450 Monooxygenases (P450s): Overexpression or mutations in P450 enzymes can lead to more rapid detoxification of the benzoylpyrrole derivative, preventing it from reaching its target site.[7] In the case of chlorfenapyr, altered P450 activity could also potentially reduce the rate of its activation to the toxic tralopyril.[2][4]

-

Esterases (Carboxylesterases): Increased esterase activity can also contribute to the breakdown of benzoylpyrrole insecticides and acaricides, reducing their effective concentration at the target site.

Monitoring the activity of these enzymes in pest populations is a critical component of resistance management strategies.

Part 5: Experimental Protocols for Mechanistic Studies

A thorough investigation of the mechanism of action of benzoylpyrrole derivatives requires a suite of biochemical and cell-based assays. Below are detailed, step-by-step methodologies for key experiments.

Assessing Mitochondrial Dysfunction: The Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of living cells in real-time, providing a comprehensive profile of mitochondrial respiration.[12]

Figure 4: Experimental workflow for the Seahorse XF Mito Stress Test.

Protocol:

-

Cell Seeding: Seed the cells of interest (e.g., insect cell lines or primary cells) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and treat the cells with various concentrations of the benzoylpyrrole derivative for a defined period. Include a vehicle control (e.g., DMSO).

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will sequentially inject a series of mitochondrial inhibitors and measure the OCR at each stage:[12]

-

Basal Respiration: The initial OCR before any injections.

-

Oligomycin Injection: This ATP synthase inhibitor blocks ATP production, and the remaining OCR is due to proton leak.

-

FCCP Injection: This uncoupling agent dissipates the proton gradient and induces maximal respiration.

-

Rotenone & Antimycin A Injection: These Complex I and III inhibitors shut down mitochondrial respiration, and the remaining OCR is non-mitochondrial.

-

-

Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the benzoylpyrrole derivative on these parameters will reveal its specific impact on mitochondrial function.[21]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.

Protocol:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with the benzoylpyrrole derivative and appropriate controls (vehicle and a known uncoupler like FCCP as a positive control).

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Imaging or Flow Cytometry: The change in fluorescence can be visualized by fluorescence microscopy or quantified by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Quantification of ATP Production

A luciferase-based assay can be used to directly measure the impact of benzoylpyrrole derivatives on ATP synthesis.

Protocol:

-

Mitochondrial Isolation (Optional): For more direct measurements, mitochondria can be isolated from cells or tissues by differential centrifugation.

-

Treatment: Incubate intact cells or isolated mitochondria with the benzoylpyrrole derivative.

-

Lysis and ATP Measurement: Lyse the cells to release ATP. The ATP concentration is then measured using a luciferin/luciferase-based reagent. The amount of light produced is directly proportional to the ATP concentration. A decrease in luminescence in treated samples compared to controls indicates inhibition of ATP synthesis.

Assaying Metabolic Resistance Enzymes

Carboxylesterase Activity Assay:

-

Enzyme Preparation: Prepare a crude enzyme extract from the target insect population.[1][15]

-

Substrate Reaction: Incubate the enzyme preparation with a model substrate such as α-naphthyl acetate.[1]

-

Detection: The product of the enzymatic reaction is then reacted with a chromogenic agent (e.g., Fast Blue B salt), and the absorbance is measured spectrophotometrically.[1] Increased absorbance in resistant populations compared to susceptible ones indicates higher esterase activity.[1][15]

Cytochrome P450 Monooxygenase Activity Assay:

-

Enzyme Preparation: Prepare microsomes (which are rich in P450s) from the target insect population.

-

Model Reaction: A variety of substrates can be used, such as 7-ethoxycoumarin O-deethylation (ECOD) or p-nitroanisole O-demethylation (PNOD). The rate of product formation is measured fluorometrically or spectrophotometrically.

-

Interpretation: An increased rate of product formation in resistant populations suggests elevated P450 activity.

Conclusion

Benzoylpyrrole derivatives are a fascinating and commercially important class of compounds with diverse and potent mechanisms of action. The insecticidal and acaricidal members primarily function by disrupting mitochondrial energy metabolism, either through uncoupling of oxidative phosphorylation or direct inhibition of the electron transport chain. In contrast, the fungicidal derivatives exert their effects through distinct pathways involving signal transduction and glucose metabolism. A thorough understanding of these mechanisms, coupled with insights into structure-activity relationships and resistance development, is essential for the continued development of effective and sustainable pest management strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate biological activities of this versatile chemical scaffold.

References

-

Functional Analyses of House Fly Carboxylesterases Involved in Insecticide Resistance. (2020). Insects, 11(10), 714. [Link]

-

Fludioxonil. In Wikipedia. [Link]

-

The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. (2019). Frontiers in Microbiology, 10, 2981. [Link]

-

Functional Characterization of Carboxylesterases in Insecticide Resistant House Flies, Musca Domestica. (2018). Journal of Visualized Experiments, (138), 57931. [Link]

-

Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (1994). Wageningen University Research. [Link]

-

Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. (2018). Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1740), 20170059. [Link]

-

Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.). (2018). Frontiers in Physiology, 9, 1335. [Link]

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology, 7, 1955. [Link]

-

Elevated expression of esterase and cytochrome P450 are related with lambda-cyhalothrin resistance and lead to cross resistance in Aphis glycines Matsumura. (2015). Pesticide Biochemistry and Physiology, 118, 77-81. [Link]

-

Fenpiclonil (Ref: CGA 142705). AERU, University of Hertfordshire. [Link]

-

Contribution of Cytochrome P450s to Development of Insecticide Resistance in Musca domestica L. (2024). World's Veterinary Journal, 14(1), 1-10. [Link]

-

Fenpiclonil (Ref: CGA 142705)-Pesticide database. University of Hertfordshire. [Link]

-

Measurement of mitochondrial respiration in permeabilized fish gills. (2019). Journal of Experimental Biology, 222(Pt 13), jeb203604. [Link]

-

Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells. (2021). Methods in Molecular Biology, 2275, 1-11. [Link]

-

Lipophilic 2,5-disubstituted pyrroles from the marine sponge Mycale sp. inhibit mitochondrial respiration and HIF-1 activation. (2007). Journal of Natural Products, 70(11), 1776-1780. [Link]

-

Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2022). STAR Protocols, 3(3), 101538. [Link]

-

Identification and biochemical characterization of carboxylesterase 001G associated with insecticide detoxification in Helicoverpa armigera. ResearchGate. [Link]

-

Prediction of drug-induced mitochondrial dysfunction using succinate-cytochrome c reductase activity, QSAR and molecular docking. (2023). Toxicology, 484, 153412. [Link]

-

Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. (2018). Biochemistry (Moscow), 83(13), 1536-1554. [Link]

-

The relationship between target-class and the physicochemical properties of antibacterial drugs. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4141-4146. [Link]

-

Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (2013). Molecules, 18(11), 13894-13916. [Link]

-

A quantitative structure--activity relationship model for the intrinsic activity of uncouplers of oxidative phosphorylation. (2005). Chemical Research in Toxicology, 18(12), 1858-1867. [Link]

-

Inhibition of mitochondrial respiration and cyanide-stimulated generation of reactive oxygen species by selected flavonoids. (1994). Biochemical Pharmacology, 47(4), 589-595. [Link]

-

Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers. (2023). Scientific Reports, 13(1), 14211. [Link]

-

Toward a Class-Independent Quantitative Structure−Activity Relationship Model for Uncouplers of Oxidative Phosphorylation. ResearchGate. [Link]

-

Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. (2022). bioRxiv. [Link]

-

Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers. (2023). Scientific Reports, 13, 14211. [Link]

-

A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. (2023). Molecules, 28(22), 7695. [Link]

-

Quantitative structure–activity relationship. In Wikipedia. [Link]

-

The proposed metabolic pathways of chlorfenapyr in vivo. ResearchGate. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences, 22(19), 10731. [Link]

-

QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). Semantic Scholar. [Link]

-

Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. (2023). Journal of Hazardous Materials, 457, 131742. [Link]

-

Comparison of the in vitro IC50 and in vivo LC50 values of fenpyroximate to FG cells and living flounders. ResearchGate. [Link]

-

Insecticide chlorfenapyr confers induced toxicity in human cells through mitochondria-dependent pathways of apoptosis. (2025). Ecotoxicology and Environmental Safety, 289, 117502. [Link]

-

Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. (2022). Mitochondrion, 68, 60-71. [Link]

-

Mitochondrial benzodiazepine receptor linked to inner membrane ion channels by nanomolar actions of ligands. (1993). Proceedings of the National Academy of Sciences of the United States of America, 90(22), 10598-10602. [Link]

-

The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole. (2015). Molecular Pharmacology, 87(1), 138-147. [Link]

-

The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole. (2015). Molecular Pharmacology, 87(1), 138-147. [Link]

Sources

- 1. Functional Analyses of House Fly Carboxylesterases Involved in Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The effect of benz(alpha)pyrene and its derivatives on the function of isolated rat liver mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilic 2,5-disubstituted pyrroles from the marine sponge Mycale sp. inhibit mitochondrial respiration and HIF-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. youtube.com [youtube.com]

- 8. content.protocols.io [content.protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. tabaslab.com [tabaslab.com]

- 17. scribd.com [scribd.com]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. sketchviz.com [sketchviz.com]

- 20. Functional Characterization of Carboxylesterases in Insecticide Resistant House Flies, Musca Domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to In Silico Screening and Molecular Docking of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Executive Summary

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine, a process increasingly accelerated by the power of computational chemistry.[1] In silico techniques, such as virtual screening and molecular docking, offer a rational, cost-effective, and rapid methodology for identifying and optimizing potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[2][3][4] This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices involved in the in silico evaluation of 4-benzoyl-1H-pyrrole-2-carboxylic acid, a compound of interest built upon the versatile pyrrole scaffold. We will dissect the entire workflow, from the foundational logic of target selection to the nuanced interpretation of docking results, equipping researchers and drug development professionals with the field-proven insights necessary to leverage these powerful computational tools effectively.

Introduction: The Rationale for a Computational Approach

The Ascendancy of In Silico Drug Discovery

The traditional drug discovery pipeline is notoriously long and expensive, with high attrition rates. In silico drug design has emerged as an indispensable strategy to mitigate these challenges.[1][5] By creating detailed computational models of biological systems, we can simulate molecular interactions, predict binding affinities, and filter vast chemical libraries to prioritize compounds with the highest likelihood of therapeutic efficacy.[3][6][7] This "fail fast, fail cheap" paradigm allows researchers to focus experimental efforts on the most promising candidates, fundamentally revolutionizing the pace and efficiency of discovery.[8]

The Pyrrole Scaffold: A Foundation for Bioactivity

Pyrrole and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules with a wide spectrum of biological activities.[9][10] The pyrrole ring system is a key pharmacophore in compounds demonstrating antibacterial, anti-inflammatory, and anticancer properties.[9][11][12] This established history of bioactivity makes novel pyrrole-containing compounds, such as our subject molecule, compelling candidates for investigation against various therapeutic targets.

Spotlight on 4-benzoyl-1H-pyrrole-2-carboxylic acid

4-benzoyl-1H-pyrrole-2-carboxylic acid (CAS 15372-84-6) is a specific derivative that combines the pyrrole core with a benzoyl group and a carboxylic acid moiety.[13] The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for interaction with enzyme active sites, such as those in cyclooxygenase (COX) enzymes.[14][15] The benzoyl group adds a significant hydrophobic and aromatic component, potentially facilitating interactions with other pockets within a target protein. Given the known activities of related pyrrole structures against targets like COX-2 and various protein kinases, these serve as logical starting points for our in silico investigation.[12][16]

Core Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[17][18] The primary goal is to simulate the molecular recognition process, allowing us to understand how a ligand might bind and to estimate the strength of that interaction.[19][20]

Search Algorithms and Scoring Functions: The Engine of Docking

The docking process can be conceptually broken down into two key components:

-

Sampling (Search Algorithm): This involves exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms may use methods like genetic algorithms, Monte Carlo simulations, or incremental construction to generate a wide range of potential binding poses.[18][20] The flexibility of the ligand is crucial, and some advanced methods even allow for limited receptor flexibility.[20][21]

-

Scoring (Scoring Function): Once a pose is generated, a scoring function is used to estimate its binding affinity. These functions are mathematical models that calculate a score based on factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[20][22] The output is a ranked list of poses, with the most negative binding energy typically indicating a more favorable interaction.[23][24]

The In Silico Screening & Docking Workflow: A Methodological Guide

A successful docking study is not merely about running software; it is a systematic process where each step is critical for the validity of the final result. The causality behind these steps is paramount: garbage in, garbage out.

Phase 1: Target Identification and Preparation

The choice of a biological target is the most critical decision, dictating the entire downstream workflow. Based on the chemical features of 4-benzoyl-1H-pyrrole-2-carboxylic acid and literature precedents for similar scaffolds, a logical target is the Cyclooxygenase-2 (COX-2) enzyme , a key player in inflammation.

The three-dimensional coordinates of the target protein are the foundation of structure-based drug design.[3]

-

Obtain Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR . This structure is co-crystallized with a known inhibitor, which helps validate the binding site.

-

Initial Cleaning: Load the PDB file into molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio, Schrödinger Maestro).[25][26]

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structure.[27][28][29] The rationale is to create a "clean" binding site, although in advanced docking, specific, structurally important water molecules may be retained.[26][28]

-

Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous protein chains.[28][29]

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at a physiological pH of ~7.4. This step is crucial for accurate hydrogen bond calculations.[27][28][30]

-

Assign Charges: Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.

-

Energy Minimization: Perform a brief energy minimization on the prepared structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more stable and realistic receptor conformation.

-

Save Prepared Receptor: Save the final, cleaned structure in a suitable format like .pdbqt (for AutoDock) or .mol2.[25]

Phase 2: Ligand Preparation

The ligand must be prepared with the same rigor as the receptor. Its 3D conformation, charge, and bond flexibility directly influence the docking outcome.

-

Obtain 2D Structure: Draw the 2D structure of 4-benzoyl-1H-pyrrole-2-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.

-

Convert to 3D: Convert the 2D drawing into a 3D structure.[28]

-

Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign partial charges. For the ligand, Gasteiger charges are commonly used.[31] The carboxyl group should be deprotonated (-COO⁻) at physiological pH.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy, stable conformation.[28][32]

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different torsions around these bonds to generate conformational diversity during the simulation.[31]

-

Save Prepared Ligand: Save the final ligand structure in the required format (e.g., .pdbqt, .mol2).

Phase 3: Molecular Docking Execution

With the receptor and ligand prepared, the docking simulation can be configured and run.

-

Define the Binding Site: The docking process must be focused on the region of interest. This is done by defining a "grid box" that encompasses the active site of the protein.[29] For PDB ID 5IKR, the grid box should be centered on the location of the co-crystallized inhibitor to ensure the simulation explores the known binding pocket.

-

Configure Docking Parameters: Set the parameters for the search algorithm. For instance, in AutoDock Vina, one might set the exhaustiveness parameter, which controls the thoroughness of the conformational search.

-

Launch the Simulation: Execute the docking program. The software will now systematically sample different poses of the ligand within the defined grid box, scoring each one.[20]

-

Output Generation: The program will output a set of the top-ranked binding poses (typically 9-10) along with their corresponding binding affinity scores.

Analysis and Interpretation of Docking Results

The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from a careful and critical analysis of these results.[23][33]

Evaluating Binding Poses and Scores

A low binding affinity score (e.g., a large negative value in kcal/mol) is a good first indicator of a potentially strong interaction.[23] However, this score is a prediction and should not be taken as an absolute truth. It is essential to visually inspect the top-ranked poses.[22][23] A credible binding pose should exhibit:

-

Good Shape Complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.

-

Favorable Interactions: The pose should be stabilized by a network of logical intermolecular interactions.

-

Low RMSD: When compared to a known inhibitor's binding mode, a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) suggests the docking protocol can accurately reproduce experimental results.[23][33]

Identifying Key Molecular Interactions

Visualization software is used to analyze the specific interactions between the ligand and the protein's amino acid residues.[34] Key interactions to look for include:

-

Hydrogen Bonds: The carboxylic acid of our ligand is a prime candidate to form hydrogen bonds with polar residues like Arginine, Serine, or Tyrosine in the active site.

-

Hydrophobic Interactions: The benzoyl and pyrrole rings can form favorable hydrophobic and π-π stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.

-

Ionic Interactions: The negatively charged carboxylate can form strong salt bridges with positively charged residues like Arginine or Lysine.

Data Presentation: Summarizing Findings

Quantitative results should be organized into a clear table for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for 4-benzoyl-1H-pyrrole-2-carboxylic acid against COX-2

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Key Interaction Types |

| COX-2 (5IKR) | -9.2 | Arg120, Tyr355, Val523 | Ionic Bond (Arg120), H-Bond (Tyr355), Hydrophobic (Val523) |

| COX-1 (3N8Z) | -7.5 | Arg120, Tyr355, Ile523 | Ionic Bond (Arg120), H-Bond (Tyr355), Hydrophobic (Ile523) |

Note: Data is illustrative and does not represent actual experimental results.

Protocol: Post-Docking Analysis and Visualization

-

Load Results: Load the prepared receptor structure and the docking output file (containing the ligand poses) into a visualization tool.

-

Analyze Poses: Examine each of the top-ranked poses. Focus on the pose with the best (most negative) score first.

-

Generate Interaction Diagrams: Use built-in tools (e.g., in Maestro or Discovery Studio) to generate 2D and 3D diagrams that explicitly show the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.[22][34] This provides a clear map of the binding hypothesis.

-

Compare and Contrast: If docking against multiple targets (e.g., COX-1 vs. COX-2 for selectivity), compare the binding modes and interactions to understand the structural basis for any predicted differences in affinity.

Advanced Considerations and Future Directions

From Static Pictures to Dynamic Movies: Molecular Dynamics (MD)

Molecular docking provides a static snapshot of a potential binding event. To understand the stability of this interaction over time and to account for protein flexibility more robustly, Molecular Dynamics (MD) simulations are often employed as a follow-up step.[20] An MD simulation of the docked protein-ligand complex can confirm whether the key interactions are maintained in a more realistic, dynamic environment.[35]

Scaling Up: From Docking to Virtual Screening

The principles described here for a single compound form the basis of Virtual Screening (VS) . In VS, the same workflow is applied to screen entire libraries containing thousands or even millions of compounds against a single protein target.[2][6][36] This high-throughput computational approach is a powerful engine for hit identification in early-stage drug discovery.[7][8]

Conclusion

In silico screening and molecular docking are powerful, hypothesis-driven tools that provide profound insights into molecular recognition. By applying the rigorous, step-by-step methodology outlined in this guide, researchers can effectively evaluate the therapeutic potential of compounds like 4-benzoyl-1H-pyrrole-2-carboxylic acid. The process, grounded in the principles of structural biology and computational chemistry, allows for the rational design of further experiments and accelerates the journey from a promising molecule to a potential therapeutic agent. The key to success lies not in the blind application of software, but in a deep understanding of the causality behind each step—from meticulous preparation to critical, insightful analysis.

References

- How to interprete and analyze molecular docking results?

- Principles, Processes and Types of Molecular Docking - Cre

- Virtual screening - Wikipedia. (n.d.).

- Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods - MDPI. (2022).

- Molecular Docking: Principles and Methods - Drug Design Org. (n.d.).

- How does one prepare proteins for molecular docking? - Quora. (2021).

- Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025).

- Molecular Docking Technique and Methods - Cre

- What is Virtual Screening? | NVIDIA Glossary. (n.d.).

- Molecular Docking Results Analysis and Accuracy Improvement - Cre

- Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com. (2025).

- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (2015).

- Tutorial: Prepping Molecules - UCSF DOCK. (2025).

- Basics, types and applications of molecular docking: A review. (n.d.).

- How I can analyze and present docking results?

- Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).

- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025).

- Session 4: Introduction to in silico docking. (n.d.).

- A Guide to In Silico Drug Design - PMC - PubMed Central. (2022).

- What is in silico drug discovery?

- How Do In Silico Trials Work? A Brief Guide - The Clinical Trial Vanguard. (2024).

- Molecular docking proteins preparation - ResearchG

- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).

- Learn Maestro: Preparing protein structures - YouTube. (2024).

- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021).

- In Silico Modeling: Accelerating drug development - P

- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).

- In-silico Drug design - SCFBio. (n.d.).

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. (n.d.).

- 15372-84-6|4-Benzoyl-1H-pyrrole-2-carboxylic acid|BLD Pharm. (n.d.).

- 4-benzoyl-1H-pyrrole-2-carboxylic acid | 15372-84-6 - Sigma-Aldrich. (n.d.).

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (2023).

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024).

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023).

- 1H-Pyrrole-2-carboxylic acid - PMC - NIH. (2009).

- (PDF)

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv

- Biological Evaluation and Molecular Docking Study of 3-(4-Sulfamoylphenyl)

- Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists - PubMed. (2015).

- COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases | Request PDF - ResearchG

- In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)

- In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 3. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. Virtual screening - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 15372-84-6|4-Benzoyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]

- 18. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. Molecular Docking - Drug Design Org [drugdesign.org]

- 20. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 26. youtube.com [youtube.com]

- 27. quora.com [quora.com]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 34. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 35. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

A Technical Guide to the Synthesis of 4-Benzoyl-1H-Pyrroles: Strategies, Mechanisms, and Protocols

Introduction: The Significance of the 4-Benzoyl-1H-Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When functionalized with a benzoyl group at the 4-position, the resulting 4-benzoyl-1H-pyrrole core exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7][8] Molecules incorporating this scaffold, such as certain analogues of the anti-inflammatory drug Tolmetin, demonstrate the therapeutic potential of this chemical architecture.[4]

This guide provides an in-depth review of the primary synthetic strategies for constructing 4-benzoyl-1H-pyrroles. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established protocols but also the underlying mechanistic principles that govern these transformations. We will explore classical cyclization reactions, modern multicomponent strategies, and post-functionalization approaches, providing the causal logic behind experimental choices to empower rational synthetic design.

Core Synthetic Strategies: A Comparative Overview

The construction of the 4-benzoyl-1H-pyrrole skeleton can be broadly categorized into three main approaches:

-

Building the Ring with the Benzoyl Group Pre-installed: Methods like the Paal-Knorr and Hantzsch syntheses, which rely on acyclic precursors that already contain the necessary benzoyl moiety.

-

Concomitant Ring Formation and Benzoylation: Elegant one-pot reactions, such as the Van Leusen reaction, where an α,β-unsaturated ketone (chalcone) serves as the backbone for the pyrrole ring, directly incorporating the benzoyl group.

-

Post-Functionalization of a Pre-formed Pyrrole Ring: Introducing the benzoyl group onto an existing pyrrole scaffold, typically via electrophilic acylation reactions like the Friedel-Crafts or Vilsmeier-Haack reactions.

The choice of strategy depends critically on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

| Synthetic Method | Core Precursors | Key Advantages | Common Limitations |

| Van Leusen Reaction | α,β-Unsaturated Ketone (Chalcone), TosMIC | Convergent; mild conditions; good functional group tolerance. | Requires synthesis of specific chalcone precursors. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine/Ammonia | Robust and reliable; high yields; simple procedure.[9][10] | 1,4-dicarbonyl precursors can be challenging to synthesize.[10] |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Amine/Ammonia | High degree of substitution possible; versatile.[11][12] | Three-component nature can lead to side products; regioselectivity can be an issue. |

| Multicomponent Reactions | Varies (e.g., Isocyanide, Chalcone, etc.) | High atom and step economy; rapid generation of complexity.[13][14] | Optimization can be complex; scope may be limited to specific reactant classes. |

| Friedel-Crafts Acylation | Pyrrole, Benzoyl Chloride, Lewis Acid | Direct approach for functionalizing a simple pyrrole. | Pyrroles are sensitive to strong acids; risk of polymerization; poor regioselectivity.[1] |

Strategy 1: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for synthesizing pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC).[15][16] This reaction is particularly well-suited for producing 3,4-disubstituted pyrroles, making it ideal for the target scaffold.[4][17] The causality of this reaction hinges on the dual reactivity of TosMIC: the isocyanide carbon is nucleophilic after deprotonation, while the tosyl group serves as an excellent leaving group to facilitate the final aromatization.

Reaction Mechanism

The reaction proceeds via a "formal" [3+2] cycloaddition cascade.[17] First, a strong base deprotonates TosMIC to form a nucleophilic anion. This anion undergoes a Michael addition to the β-carbon of the chalcone (an α,β-unsaturated ketone). The resulting enolate then attacks the isocyanide carbon in an intramolecular fashion to form a five-membered ring intermediate. Subsequent tautomerization and elimination of the tosyl group (as p-toluenesulfinic acid) drives the formation of the aromatic pyrrole ring.

Caption: Mechanism of the Van Leusen pyrrole synthesis from a chalcone.

Experimental Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a reported synthesis and illustrates the general procedure.[4] While this specific outcome is a 3-benzoylpyrrole, the principle is directly applicable by starting with a chalcone where the desired 4-substituent is attached to the carbonyl side of the double bond.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Absolute Ethanol

Procedure:

-

Chalcone Formation (In Situ): In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol. Add LiOH·H₂O (1.0 eq) and stir the mixture at room temperature for 6 hours. This step forms the chalcone intermediate via an aldol condensation.

-

Pyrrole Formation: To the same reaction mixture, add another portion of LiOH·H₂O (1.0 eq) followed by TosMIC (1.1 eq).

-

Reaction Monitoring: Continue stirring at room temperature for 17-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent.[4]

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure pyrrole derivative.[4]

Expected Yield: 43%[4]

Strategy 2: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly reliable method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[18][19][20] The reaction is typically catalyzed by acid, which facilitates the crucial dehydration steps.[9][10] The primary determinant for success in synthesizing a 4-benzoyl-1H-pyrrole via this route is the accessibility of the requisite 1-aryl-2-benzoyl-1,4-butanedione precursor.

Reaction Mechanism

The mechanism involves two sequential nucleophilic attacks.[10][19] The amine first attacks one of the carbonyls to form a hemiaminal intermediate. This is followed by an intramolecular attack of the nitrogen atom on the second carbonyl group, leading to a five-membered cyclic hemiaminal. This intermediate then undergoes a two-step dehydration process to eliminate two molecules of water and form the stable aromatic pyrrole ring. The ring-closing step is generally considered the rate-determining step.[9][10]

Caption: General mechanism for the acid-catalyzed Paal-Knorr synthesis.

Experimental Protocol: General Synthesis of N-Aryl Pyrroles

This protocol provides a general framework for the Paal-Knorr reaction.[9]

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione as a model) (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.0 eq)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 1,4-diketone (1.0 eq), the primary amine (1.0 eq), and a minimal amount of methanol to create a slurry.

-

Catalysis: Add one drop of concentrated hydrochloric acid to the mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.

-

Precipitation and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Add 5 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure N-substituted pyrrole.[9]

Strategy 3: The Hantzsch Pyrrole Synthesis